REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:13][C:14]#[CH:15])([C:8]([O:10]CC)=[O:9])[C:3]([O:5]CC)=[O:4].[OH-].[K+]>O.C(O)C>[CH3:1][C:2]([CH2:13][C:14]#[CH:15])([C:3]([OH:5])=[O:4])[C:8]([OH:10])=[O:9] |f:1.2,3.4|
|
Name
|
|
Quantity
|
187 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)(C(=O)OCC)CC#C
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
water ethanol
|
Quantity
|
560 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed
|
Type
|
CUSTOM
|
Details
|
is evaporated to dryness in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted several times with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The combined extracts are dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
a colourless product is obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |